N-[6-amino-2,4-dioxo-1-(phenylmethyl)-5-pyrimidinyl]-2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(2-methoxyethyl)acetamide
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Overview
Description
N-[6-amino-2,4-dioxo-1-(phenylmethyl)-5-pyrimidinyl]-2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(2-methoxyethyl)acetamide is a member of isoquinolines.
Scientific Research Applications
Chemical Synthesis and Reactions
Research has delved into the chemical synthesis and reactions of compounds structurally related to N-[6-amino-2,4-dioxo-1-(phenylmethyl)-5-pyrimidinyl]-2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(2-methoxyethyl)acetamide, focusing on their formation, reactions, and stereochemistry. Specifically, studies have examined the reactions of isoquinoline derivatives, highlighting processes like deoximation, reduction, and the generation of various chemically significant derivatives (Tikk et al., 1984), (Solovjova et al., 2009).
Biological Activities
Synthesis and Evaluation of Pharmaceutical Agents
Research has been conducted on the synthesis of various pharmaceutical agents that share structural similarities with N-[6-amino-2,4-dioxo-1-(phenylmethyl)-5-pyrimidinyl]-2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(2-methoxyethyl)acetamide, evaluating their potential in treating diseases. For instance, studies have described the synthesis and evaluation of compounds for treating respiratory diseases, including asthma and chronic obstructive pulmonary disease, showcasing the therapeutic potential of these chemical structures (Norman, 2014).
properties
Product Name |
N-[6-amino-2,4-dioxo-1-(phenylmethyl)-5-pyrimidinyl]-2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(2-methoxyethyl)acetamide |
---|---|
Molecular Formula |
C25H29N5O4 |
Molecular Weight |
463.5 g/mol |
IUPAC Name |
N-(6-amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(2-methoxyethyl)acetamide |
InChI |
InChI=1S/C25H29N5O4/c1-34-14-13-29(21(31)17-28-12-11-19-9-5-6-10-20(19)16-28)22-23(26)30(25(33)27-24(22)32)15-18-7-3-2-4-8-18/h2-10H,11-17,26H2,1H3,(H,27,32,33) |
InChI Key |
NHZMLDURHLMAFJ-UHFFFAOYSA-N |
Canonical SMILES |
COCCN(C1=C(N(C(=O)NC1=O)CC2=CC=CC=C2)N)C(=O)CN3CCC4=CC=CC=C4C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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